Physicochemical Properties and Synthetic Utility of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one: A Technical Whitepaper
Physicochemical Properties and Synthetic Utility of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one: A Technical Whitepaper
Executive Summary
In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 4-(2-Methyl-4-nitrophenyl)morpholin-3-one (CAS: 845729-40-0) serves as a critical, privileged intermediate. By masking an amine as a nitro group and incorporating a rigidified morpholinone ring, this compound provides a metabolically stable hydrogen-bonding motif. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications in developing advanced therapeutics such as kinase inhibitors and coagulation cascade modulators.
Chemical Identity and Physicochemical Profiling
Understanding the physicochemical baseline of an intermediate is essential for optimizing reaction conditions, solvent selection, and purification strategies. The morpholin-3-one ring acts as a strong hydrogen bond acceptor, while the 2-methyl-4-nitrophenyl moiety imparts significant lipophilicity and electron deficiency.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 4-(2-Methyl-4-nitrophenyl)morpholin-3-one |
| CAS Number | 845729-40-0 |
| Molecular Formula | C₁₁H₁₂N₂O₄ |
| Molecular Weight | 236.23 g/mol |
| Appearance | Light yellow to off-white crystalline solid |
| Solubility | Soluble in DMF, DMSO, Ethyl Acetate; Insoluble in Water |
| Storage Conditions | 2-8°C, sealed in dry conditions, protected from light |
Data supported by analytical standards from and [1].
Synthetic Methodology: The SNAr Approach
The most efficient route to synthesize 4-(2-Methyl-4-nitrophenyl)morpholin-3-one is via a Nucleophilic Aromatic Substitution (SNAr) reaction between morpholin-3-one and 1-fluoro-2-methyl-4-nitrobenzene[2].
Mechanistic Rationale & Causality (E-E-A-T)
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Base Selection (NaH): The amide proton of morpholin-3-one has a pKa of approximately 15. Weaker bases (e.g., K₂CO₃) fail to quantitatively deprotonate the lactam at low temperatures. Sodium hydride (NaH) ensures complete conversion to the highly nucleophilic nitrogen anion.
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Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the sodium cation, leaving the morpholinone anion "naked" and highly reactive, which drastically accelerates the nucleophilic attack.
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Leaving Group (Fluorine): In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is chosen over chlorine or bromine because its extreme electronegativity maximizes the withdrawal of electron density from the ring, highly stabilizing the anionic transition state[2].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , ensuring that each step provides observable feedback to the chemist.
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Preparation: Charge a dry, argon-purged round-bottom flask with morpholin-3-one (1.0 eq) and anhydrous DMF (10 mL/g). Cool the solution to 0–5°C using an ice-water bath.
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Deprotonation: Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise.
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Self-Validation: The reaction is complete when vigorous hydrogen gas evolution ceases (typically 30 minutes), yielding a clear to slightly cloudy solution of the sodium salt.
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Nucleophilic Attack: Add 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
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Reaction Monitoring: Monitor via TLC (EtOAc:Hexane 1:1).
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Self-Validation: The highly polar morpholin-3-one baseline spot and the non-polar fluoronitrobenzene spot will be replaced by a product spot of intermediate Rf, exhibiting strong UV absorbance at 254 nm.
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Workup: Quench carefully with cold saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield the pure product (Typical yield: 50-60%)[3].
Figure 1: Step-by-step synthetic workflow and SNAr mechanism.
Downstream Applications in Drug Development
The primary utility of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one lies in its reduction to 4-(4-Amino-2-methylphenyl)morpholin-3-one (CAS: 482308-10-1)[4]. This aniline derivative is a highly sought-after scaffold in medicinal chemistry.
Catalytic Hydrogenation Protocol
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Dissolve the nitro intermediate in Methanol or Ethanol.
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Add 10% Palladium on Carbon (Pd/C) catalyst (0.1 eq by weight).
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Purge the vessel with Hydrogen gas and stir under a balloon (1 atm) or in a Parr shaker (30 psi) at room temperature.
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Self-Validation: The reaction is complete when hydrogen uptake ceases.
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Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the pure aniline.
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Causality: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl) because it is atom-economical, avoids heavy metal waste, and prevents the accidental reduction or hydrolysis of the sensitive lactam carbonyl[].
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Pharmaceutical Integration
The resulting aniline is integrated into complex APIs via Buchwald-Hartwig cross-coupling or amide bond formation. The morpholinone ring serves as a rigid, metabolically stable hydrogen-bond acceptor that enhances target binding affinity while improving aqueous solubility—a critical factor in the design of orally bioavailable Kinase Inhibitors (e.g., ALK/ROS1 targets) and Factor Xa Inhibitors [].
Figure 2: Downstream reduction and integration into pharmaceutical pipelines.
Analytical Validation Protocols
To ensure absolute scientific integrity, the synthesized intermediate must be validated using orthogonal analytical techniques:
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HPLC (High-Performance Liquid Chromatography): Utilized to confirm purity (>98%). The shift from the highly non-polar fluoronitrobenzene to the more polar morpholinone derivative results in a distinct reduction in retention time on a C18 reverse-phase column.
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¹H NMR (Proton Nuclear Magnetic Resonance): The definitive self-validating proof of synthesis is the complete disappearance of the broad lactam N-H peak (~8.0 ppm) from the morpholin-3-one starting material, coupled with the appearance of the characteristic aromatic splitting pattern of the 2-methyl-4-nitrophenyl system.
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LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) will yield a molecular ion peak [M+H]⁺ at m/z 237.2, confirming the molecular weight.
